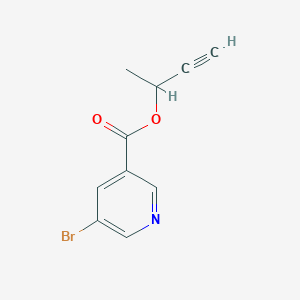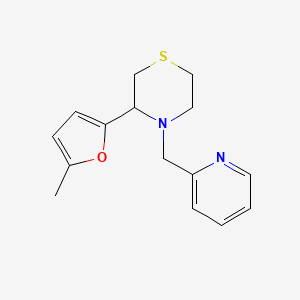![molecular formula C17H24N2O2 B7586369 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one, also known as DM-235, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. DM-235 is a pyrrolidinone derivative that has been synthesized through a multi-step process, and has been found to possess a unique mechanism of action that makes it a promising candidate for further research.
作用機序
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one acts as a selective inhibitor of the sodium-dependent dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors and leads to increased dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to increase dopamine levels in the brain, which has potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and depression. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.
実験室実験の利点と制限
The advantages of 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one for lab experiments include its high purity and yield, as well as its unique mechanism of action that makes it a promising candidate for further research. However, the limitations of this compound include its relatively high cost and limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for research on 3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the therapeutic potential of this compound in the treatment of various neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on dopamine signaling in the brain.
合成法
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenyl isocyanate with morpholine to form the intermediate 2-(2,4-dimethylphenyl)urea. This intermediate is then reacted with 1-methylpyrrolidin-2-one in the presence of a catalyst to form this compound. The synthesis process has been optimized to yield high purity and yield of this compound.
科学的研究の応用
3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one has been found to possess a unique mechanism of action that makes it a promising candidate for further research. It acts as a selective inhibitor of the sodium-dependent dopamine transporter (DAT), which is involved in the regulation of dopamine levels in the brain. This compound has been found to increase dopamine levels in the brain, which has potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease and depression.
特性
IUPAC Name |
3-[2-(2,4-dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-4-5-14(13(2)10-12)16-11-19(8-9-21-16)15-6-7-18(3)17(15)20/h4-5,10,15-16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDHESLYBHXEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)C3CCN(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

